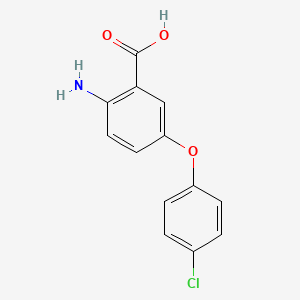

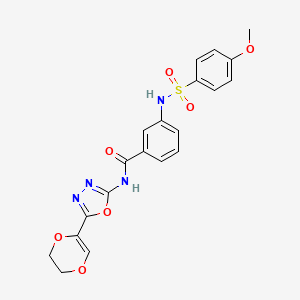

2-Amino-5-(4-chlorophenoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-5-(4-chlorophenoxy)benzoic acid” belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . It is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C13H10ClNO3/c14-8-1-3-9 (4-2-8)18-10-5-6-12 (15)11 (7-10)13 (16)17/h1-7H,15H2, (H,16,17) . Physical and Chemical Properties Analysis

The compound is a white to beige powder . It has a molecular weight of 263.68 . It is stored at room temperature .Scientific Research Applications

Detection of Reactive Oxygen Species

2-Amino-5-(4-chlorophenoxy)benzoic acid derivatives, such as APF (2- [6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid), have been developed as novel fluorescence probes for detecting highly reactive oxygen species (hROS) like hydroxyl radicals and hypochlorite. These compounds selectively and dose-dependently fluoresce upon reaction with hROS, making them useful tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Chemical Synthesis

This compound is involved in the development of synthetic methodologies, including the redox-neutral formation of C-P bonds in amines via a process combining oxidative α-C-H bond functionalization and reductive N-alkylation. This approach provides a rapid access to α-amino phosphine oxides, demonstrating its significance in organic synthesis (Das & Seidel, 2013).

Antimicrobial Activity

Derivatives of this compound, such as thioureides, have been synthesized and evaluated for their in vitro antimicrobial activity against various pathogens. These compounds exhibit specific antimicrobial activities, indicating their potential as efficient antimicrobial agents, especially for the treatment of multidrug-resistant infections (Limban et al., 2008).

Environmental Applications

In the environmental sector, derivatives of this compound have been utilized in advanced oxidation processes for the degradation of aqueous organic pollutants. The Cr(VI)/H2O2 system, activated by compounds like 4-chlorophenol, demonstrates the compound's role in effective and environmentally friendly wastewater treatment strategies (Bokare & Choi, 2010).

Material Science

In material science, this compound and its derivatives have been explored for the synthesis and characterization of novel materials, such as polyaniline doped with benzoic acid and substituted benzoic acids. These materials exhibit varied electrical conductivities, opening new avenues for their application in advanced technologies (Amarnath & Palaniappan, 2005).

Mechanism of Action

“2-Amino-5-(4-chlorophenoxy)benzoic acid” acts as a potent and selective inhibitor of TRPM4, a member of the transient receptor potential melastatin family . It does not show significant activity against other members of the family such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6 . It also rescues the functional expression of mutant A432T TRPM4 in cells .

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

2-amino-5-(4-chlorophenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-8-1-3-9(4-2-8)18-10-5-6-12(15)11(7-10)13(16)17/h1-7H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAJELSXTNMAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117297-52-6 |

Source

|

| Record name | 2-amino-5-(4-chlorophenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2745806.png)

![Ethyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2745811.png)

![2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2745815.png)

![Tert-butyl 4-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]piperazine-1-carboxylate](/img/structure/B2745821.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745827.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2745829.png)